1-Methyl-3-propylimidazolium phosphate; 99%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

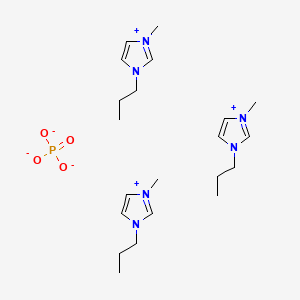

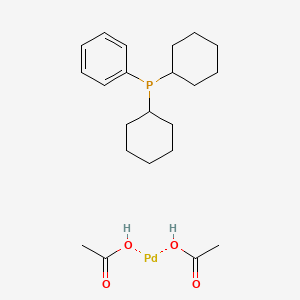

1-Methyl-3-propylimidazolium phosphate is an ionic compound . It is also known as 1-Methyl-3-propylimidazolium iodide . It is used in the formation of an ionic liquid polymer gel electrolyte, which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .

Synthesis Analysis

1-Methyl-3-propylimidazolium iodide can be prepared by reacting 1-methylimidazole and propyl iodide . In a study, CuO supported 1-methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride (MTMSP-Im/Cl) was synthesized as a novel, efficient, and eco-friendly heterogeneous nanocatalyst .Molecular Structure Analysis

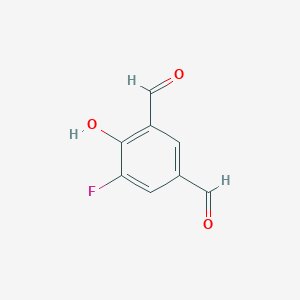

The molecular formula of 1-Methyl-3-propylimidazolium phosphate is C7H13N2 . The molecular weight is 125.191 Da .Chemical Reactions Analysis

1-Methyl-3-propylimidazolium iodide, in combination with poly (vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), forms an ionic liquid polymer gel electrolyte . This can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .科学的研究の応用

Applications in Polymerization and Material Science

Polymerization and Material Enhancement : The room temperature ionic liquid, 1-Methyl-3-propylimidazolium phosphate, has been demonstrated to serve as an efficient medium for polymerization processes. For instance, it has been used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the rate of reaction and yielding polymers with narrow polydispersity which are easily isolated from the catalyst (Carmichael et al., 2000). Furthermore, it has been found to be an effective plasticizer for poly(methyl methacrylate), prepared by in situ radical polymerization in the ionic liquid medium, resulting in polymers that retain greater thermal stability compared to those containing traditional plasticizers (Scott et al., 2002).

Applications in Solar Energy

Dye-Sensitized Solar Cells : This ionic liquid has been incorporated into dye-sensitized nanocrystalline TiO2 solar cells as part of an ionic liquid polymer gel electrolyte. The inclusion of 1-Methyl-3-propylimidazolium iodide and poly(vinylidenefluoride-co-hexafluoropropylene) as quasi-solid-state electrolytes in these cells has resulted in an overall conversion efficiency of 5.3% under AM 1.5 illumination, highlighting its potential in improving the efficiency of solar cells (Wang et al., 2002).

Applications in DNA and Nucleic Acid Studies

DNA Extraction and Quantification : Remarkably, this ionic liquid has been successfully utilized for the direct extraction of double-stranded DNA. It has shown high extraction efficiency, indicating that even trace amounts of DNA facilitate quantitative fast extraction without interference from proteins and metal species. Additionally, a method for DNA quantification in the ionic liquid was developed based on observed interactions between the cationic 1-Methyl-3-propylimidazolium and phosphate groups in DNA strands, demonstrating its utility in biotechnological applications (Wang et al., 2007).

Safety and Hazards

特性

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H13N2.H3O4P/c3*1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h3*5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEFAMQBRPLVFR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N6O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)